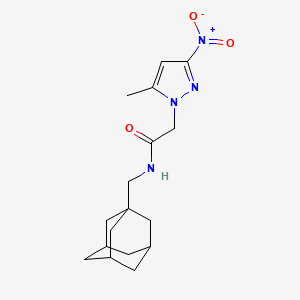![molecular formula C19H14F7N3OS B10947047 N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B10947047.png)
N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a heptafluoropropyl group, and a pyridylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyridylsulfanyl Intermediate: The initial step involves the synthesis of the pyridylsulfanyl intermediate. This can be achieved by reacting 3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2-pyridine with a suitable thiol reagent under controlled conditions.
Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the benzylated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or nucleophile-substituted derivatives.
Scientific Research Applications
N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including polymers and coatings.
Chemical Research: The compound serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the pyridylsulfanyl moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biological macromolecules. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETATE
- N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}PROPIONAMIDE
Uniqueness
N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its combination of a heptafluoropropyl group and a pyridylsulfanyl moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14F7N3OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-benzyl-2-[3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H14F7N3OS/c1-11-7-14(17(20,21)18(22,23)19(24,25)26)29-16(13(11)8-27)31-10-15(30)28-9-12-5-3-2-4-6-12/h2-7H,9-10H2,1H3,(H,28,30) |
InChI Key |
LPBXPJPNELJZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CC=C2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methylphenyl)sulfonyl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B10946968.png)
![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10946970.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10946972.png)
![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946974.png)
methanone](/img/structure/B10946976.png)
![2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10946979.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10946981.png)

![N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10946994.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946998.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B10947006.png)
![2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947019.png)
![(2E)-13-acetyl-2-({5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947022.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide](/img/structure/B10947025.png)
